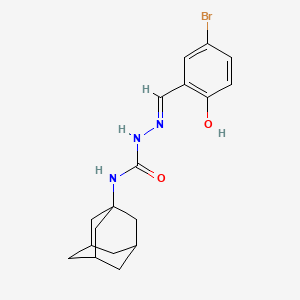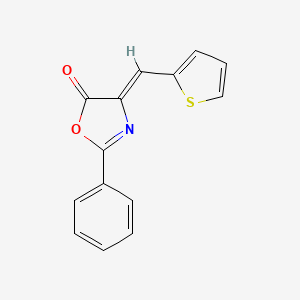
5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone (BHAS) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BHAS belongs to the family of semicarbazone compounds, which have been studied for their various biological activities.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone is not fully understood. However, studies have suggested that the compound exerts its biological activity by modulating various signaling pathways. For example, 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. In addition, 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to lower blood glucose levels by inhibiting the enzyme alpha-glucosidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone in lab experiments is its high purity. The compound can be synthesized with high yield and purity, which makes it suitable for various biological assays. However, one limitation of using 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone is its relatively low solubility in aqueous solutions. This can make it difficult to work with the compound in certain assays.
Direcciones Futuras
For the study of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone include the development of derivatives with improved solubility and bioavailability, the study of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone in combination with other drugs, and the study of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone in animal models of disease.
Métodos De Síntesis
The synthesis of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone involves the reaction of 5-bromo-2-hydroxybenzaldehyde with N-1-adamantylsemicarbazide in the presence of a catalyst. The reaction is carried out under reflux conditions and the resulting product is purified by recrystallization. The purity of the product is confirmed by various analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis.
Aplicaciones Científicas De Investigación
5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone also has neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease. In addition, 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to have antidiabetic activity by inhibiting the enzyme alpha-glucosidase, which is involved in carbohydrate digestion.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2/c19-15-1-2-16(23)14(6-15)10-20-22-17(24)21-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,10-13,23H,3-5,7-9H2,(H2,21,22,24)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNPQSMQUXQBET-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6116069.png)
![N~1~-ethyl-N~1~-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N~2~-methyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B6116075.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6116077.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(2-thienylmethyl)ethanamine](/img/structure/B6116096.png)

![ethyl 4-[1-(1H-indol-3-ylmethyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6116107.png)
![3-(2-chlorophenyl)-4-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6116108.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6116114.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-chlorobenzamide](/img/structure/B6116128.png)
![8-benzyl-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6116147.png)
![4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine](/img/structure/B6116149.png)
![6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B6116154.png)